

The Pharmacological Profile of Ranolazine and Its Metabolites: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Desmethyl Ranolazine-d5*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranolazine is an anti-anginal medication with a unique pharmacological profile that distinguishes it from traditional anti-ischemic drugs.[1] Unlike beta-blockers or calcium channel blockers, ranolazine exerts its effects without significantly altering heart rate or blood pressure. [2] This technical guide provides a comprehensive overview of the pharmacological properties of ranolazine and its principal metabolites, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics. The information is intended for researchers, scientists, and drug development professionals engaged in cardiovascular research.

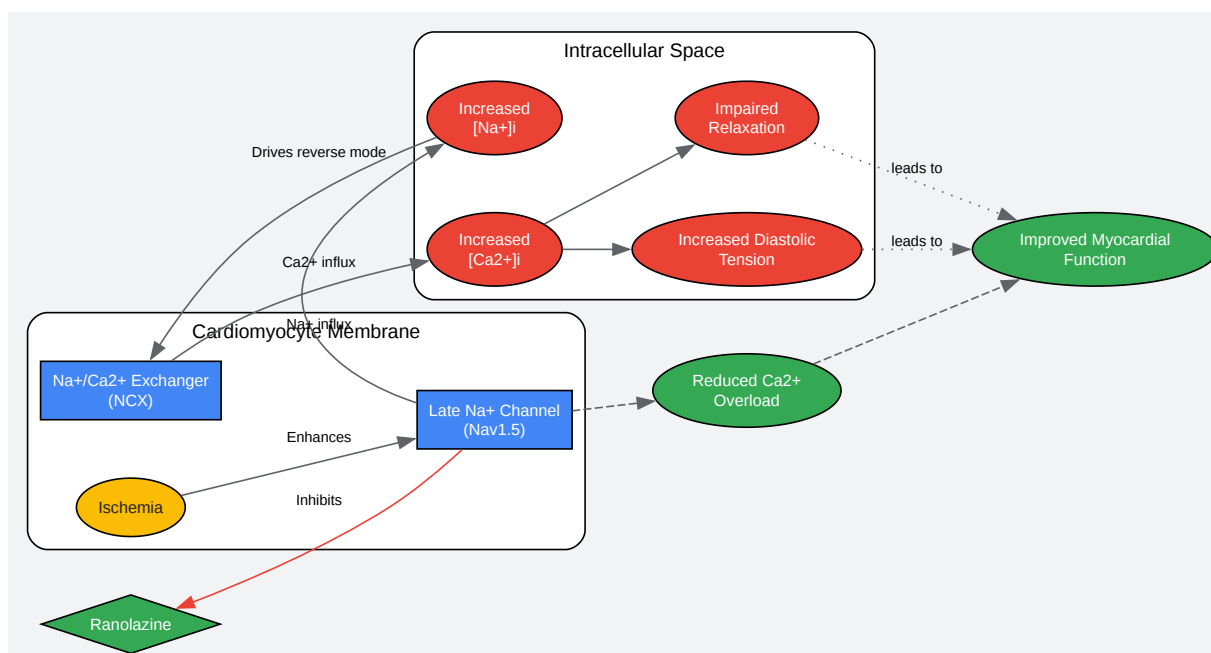
Mechanism of Action

Ranolazine's primary mechanism of action involves the inhibition of the late inward sodium current (INaL) in cardiomyocytes.[3][4] Under ischemic conditions, the INaL is enhanced, leading to an increase in intracellular sodium concentration. This, in turn, promotes calcium influx via the sodium-calcium exchanger (NCX) operating in reverse mode, resulting in intracellular calcium overload.[5] This calcium overload contributes to increased diastolic wall tension, impaired myocardial relaxation, and reduced coronary blood flow. By inhibiting the INaL, ranolazine mitigates these detrimental effects, leading to improved myocardial function and reduced ischemic injury.[3]

A secondary mechanism of action attributed to ranolazine is the inhibition of fatty acid oxidation (pFOX).[1][6] By partially inhibiting this metabolic pathway, ranolazine is thought to shift myocardial energy metabolism towards glucose oxidation, a more oxygen-efficient process.[6] This metabolic shift can help preserve cardiac function during periods of ischemia.[6]

Signaling Pathway of Ranolazine's Action

The following diagram illustrates the proposed signaling pathway through which ranolazine exerts its cardioprotective effects.



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Proposed signaling pathway of ranolazine in ischemic cardiomyocytes.

Pharmacodynamics: Effects on Ion Channels

Ranolazine's primary pharmacodynamic effect is the inhibition of various ion channels. The table below summarizes the half-maximal inhibitory concentrations (IC₅₀) of ranolazine for key cardiac ion currents.

Ion Current	Channel	IC ₅₀ (μM)	Species	Reference(s)
Late Sodium Current (I _{NaL})	Nav1.5	5.9 - 7.5	Canine, Human (mutant)	[7][8]
Peak Sodium Current (I _{Na})	Nav1.5 (Wild-Type)	430 (at 0.1 Hz)	Human	[8]
Rapid Delayed Rectifier Potassium Current (I _{Kr})	hERG	11.5 - 106	Canine, Human	[7][9][10]
Slow Delayed Rectifier Potassium Current (I _{Ks})	KCNQ1/KCNE1	>30	Canine	[11]
L-type Calcium Current (I _{Ca,L})	Cav1.2	~300	Canine	[7][9]

Pharmacokinetics of Ranolazine and Its Metabolites

Ranolazine is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP2D6.[12][13] More than 100 metabolites have been identified, with the most abundant in plasma being CVT-2512, CVT-2513, CVT-2514, CVT-2738, and CVT-4786.[1][13]

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for ranolazine and its major metabolites in humans.

Compound	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	t1/2 (h)	Reference(s)
Ranolazine					
500 mg (single dose)	741.5 ± 253.0	5.3 ± 1.4	9,071.9 ± 3,400.0	6.4 ± 3.3	
1000 mg (single dose)	1,355.0 ± 502.0	4.2 ± 1.2	16,573.5 ± 6,806.2	6.4 ± 3.5	
500 mg (multiple dose)	1,732.9 ± 547.3	3.46 ± 1.48	14,655.5 ± 5,624.2	6.28 ± 2.48	
Metabolites (relative to Ranolazine AUC)					
CVT-2514	-	-	~33%	-	[14]
CVT-2738	-	-	~27%	-	[14]
CVT-4786	-	-	~21%	-	[14]
CVT-2512	-	-	>10%	-	[15]

Note: Detailed pharmacokinetic parameters for individual metabolites are not consistently reported across studies. The data for metabolites represents their abundance relative to the parent drug.

Pharmacological Activity of Metabolites

Several of ranolazine's metabolites have been shown to possess pharmacological activity, although generally less potent than the parent compound.

- CVT-2738 and CVT-2513: These metabolites have demonstrated protective effects against isoprenaline-induced myocardial ischemia in mice.[1][16] However, their potency is lower than that of ranolazine.[1][16]

- Other Metabolites (CVT-2512, CVT-2514, CVT-4786): The specific pharmacological activities of these metabolites are not as well characterized in the public domain.[\[15\]](#)

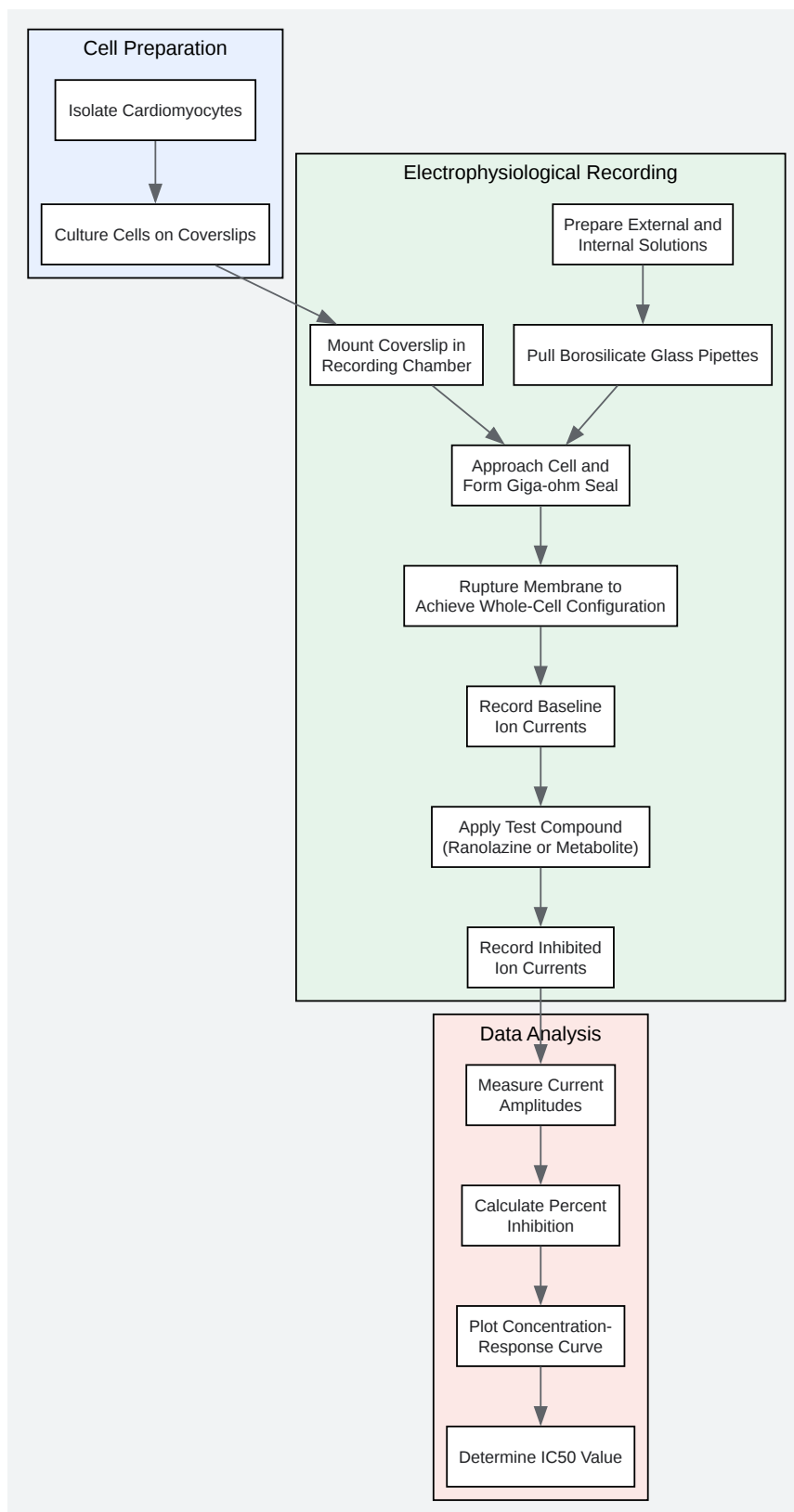
Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Inhibition

This protocol is a generalized method for assessing the inhibitory effects of ranolazine and its metabolites on cardiac ion channels.

Objective: To determine the IC₅₀ of a test compound on a specific ion current (e.g., I_{NaL}, I_{Kr}).

Workflow Diagram:



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Experimental workflow for whole-cell patch-clamp electrophysiology.

Materials:

- Isolated cardiomyocytes (e.g., from canine ventricle or human induced pluripotent stem cell-derived cardiomyocytes)
- External (Tyrode's) and internal (pipette) solutions with appropriate ionic compositions
- Borosilicate glass capillaries
- Patch-clamp amplifier and data acquisition system
- Inverted microscope
- Micromanipulator
- Perfusion system

Procedure:

- Cell Preparation: Isolate and culture cardiomyocytes on glass coverslips.
- Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 M Ω when filled with internal solution.
- Recording:
 - Place a coverslip with adherent cells into a recording chamber on the microscope stage and perfuse with external solution.
 - Using a micromanipulator, carefully approach a single cardiomyocyte with the micropipette.
 - Apply gentle suction to form a high-resistance (>1 G Ω) "giga-ohm" seal between the pipette tip and the cell membrane.
 - Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

- Clamp the cell membrane potential at a holding potential appropriate for the ion channel of interest.
- Apply a series of voltage steps to elicit the desired ion current and record baseline activity.
- Perfuse the cell with the external solution containing a known concentration of the test compound (ranolazine or metabolite).
- Record the ion current in the presence of the compound.
- Repeat with a range of compound concentrations to generate a concentration-response curve.
- Data Analysis:
 - Measure the peak or sustained current amplitude in the absence and presence of the test compound.
 - Calculate the percentage of current inhibition for each concentration.
 - Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.

In Vitro Fatty Acid Oxidation Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of ranolazine on fatty acid oxidation in isolated mitochondria or cultured cells using a radiolabeled substrate.

Objective: To determine the effect of ranolazine on the rate of fatty acid oxidation.

Materials:

- Isolated mitochondria or cultured cells (e.g., C2C12 myotubes, primary hepatocytes)
- Radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid)
- Bovine serum albumin (BSA), fatty acid-free
- Incubation buffer

- Scintillation vials and scintillation cocktail
- Scintillation counter

Procedure:

- Substrate Preparation: Prepare a solution of [1-14C]palmitic acid complexed to BSA in the incubation buffer.
- Cell/Mitochondria Preparation: Prepare a suspension of isolated mitochondria or cultured cells in the incubation buffer.
- Incubation:
 - In separate tubes or wells, add the cell/mitochondria suspension.
 - Add ranolazine at various concentrations (and a vehicle control).
 - Pre-incubate for a short period.
 - Initiate the reaction by adding the [1-14C]palmitic acid-BSA substrate.
 - Incubate at 37°C for a defined period (e.g., 30-60 minutes).
- Termination and Measurement:
 - Terminate the reaction by adding perchloric acid to precipitate proteins and trap $^{14}\text{CO}_2$ (if measuring complete oxidation) or to separate acid-soluble metabolites.
 - Collect the supernatant or trapped $^{14}\text{CO}_2$.
 - Add the sample to a scintillation vial with scintillation cocktail.
 - Measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the rate of fatty acid oxidation based on the amount of radiolabeled product formed.

- Compare the rates in the presence of ranolazine to the vehicle control to determine the percentage of inhibition.

Quantitative Analysis of Ranolazine and Metabolites in Plasma by LC-MS/MS

This protocol provides a general method for the simultaneous quantification of ranolazine and its major metabolites in human plasma.

Objective: To determine the plasma concentrations of ranolazine and its metabolites for pharmacokinetic studies.

Materials:

- Human plasma samples
- Ranolazine and metabolite analytical standards
- Internal standard (e.g., a deuterated analog)
- Acetonitrile or methanol for protein precipitation
- LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
- C18 analytical column

Procedure:

- Sample Preparation:
 - To a small volume of plasma (e.g., 100 μ L), add the internal standard.
 - Add a protein precipitating agent (e.g., acetonitrile or methanol) to precipitate plasma proteins.
 - Vortex and centrifuge the samples.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.
- LC-MS/MS Analysis:
 - Inject the reconstituted sample onto the LC-MS/MS system.
 - Separate the analytes using a C18 column with a suitable mobile phase gradient (e.g., a mixture of acetonitrile/methanol and water with a modifier like formic acid or ammonium acetate).
 - Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
- Data Analysis:
 - Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards.
 - Determine the concentrations of ranolazine and its metabolites in the plasma samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Ranolazine possesses a unique pharmacological profile centered on its ability to inhibit the late inward sodium current and modulate cardiac metabolism. Its extensive metabolism leads to the formation of several metabolites, some of which retain pharmacological activity. This in-depth technical guide provides a comprehensive overview of the current understanding of ranolazine and its metabolites, including quantitative data, experimental methodologies, and visual representations of its mechanism of action. This information serves as a valuable resource for researchers and professionals in the field of cardiovascular drug discovery and development.

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